Cas no 13916-91-1 (6-Fluoronaphthalen-2-amine)

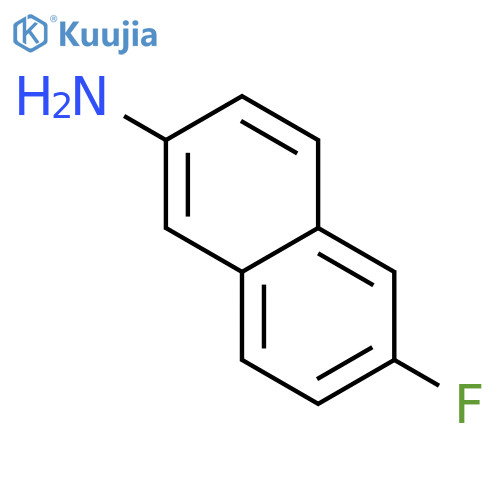

6-Fluoronaphthalen-2-amine structure

商品名:6-Fluoronaphthalen-2-amine

6-Fluoronaphthalen-2-amine 化学的及び物理的性質

名前と識別子

-

- 6-Fluoronaphthalen-2-amine

- 2-Naphthalenamine,6-fluoro-

- N-(6-Fluoro-2-naphthyl)amine

- 6-Fluoro-2-naphthalenamine

- 2-Naphthalenamine,6-fluoro-(9CI)

- AK128776

- 6-fluoro-2-naphthylamine

- 2-Amino-6-fluoronaphthalene

- 6736AA

- FCH1191245

- CM10501

- ST2412388

- AX8250838

- A886126

- MFCD18409951

- DTXSID20616824

- C72558

- DS-5939

- SCHEMBL1353569

- AKOS016000837

- 13916-91-1

- DB-140690

-

- MDL: MFCD18409951

- インチ: 1S/C10H8FN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2

- InChIKey: HDNDTCOAZCSWGM-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C2C([H])=C(C([H])=C([H])C=2C=1[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 161.06400

- どういたいしつりょう: 161.064077422g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 26

じっけんとくせい

- 密度みつど: 1.239±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: ほとんど溶けない(0.089 g/l)(25ºC)、

- PSA: 26.02000

- LogP: 3.14230

6-Fluoronaphthalen-2-amine セキュリティ情報

6-Fluoronaphthalen-2-amine 税関データ

- 税関コード:2921450090

- 税関データ:

中国税関番号:

2921450090概要:

2921450090.1−ナフチルアミン及び2ナフチルアミンの誘導体及び塩(1−ナフチルアミンを含む)。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2921450090−ナフチルアミン(Ah−ナフチルアミン)、2−ナフチルアミン(b−ナフチルアミン)及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇関税:6.5%。一般関税:30.0%

6-Fluoronaphthalen-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219000233-1g |

2-Amino-6-fluoronaphthalene |

13916-91-1 | 98% | 1g |

1,853.50 USD | 2021-06-15 | |

| Chemenu | CM139785-1g |

6-fluoronaphthalen-2-amine |

13916-91-1 | 95% | 1g |

$421 | 2021-08-05 | |

| Chemenu | CM139785-1g |

6-fluoronaphthalen-2-amine |

13916-91-1 | 95% | 1g |

$*** | 2023-03-30 | |

| Alichem | A219000233-500mg |

2-Amino-6-fluoronaphthalene |

13916-91-1 | 98% | 500mg |

1,029.00 USD | 2021-06-15 | |

| Chemenu | CM139785-250mg |

6-fluoronaphthalen-2-amine |

13916-91-1 | 95% | 250mg |

$*** | 2023-03-30 | |

| eNovation Chemicals LLC | D751876-250mg |

6-fluoronaphthalen-2-amine |

13916-91-1 | 95+% | 250mg |

$610 | 2023-09-04 | |

| 1PlusChem | 1P009ARI-250mg |

6-fluoronaphthalen-2-amine |

13916-91-1 | 95% | 250mg |

$389.00 | 2024-06-21 | |

| A2B Chem LLC | AE33054-250mg |

6-Fluoronaphthalen-2-amine |

13916-91-1 | 95% | 250mg |

$343.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D751876-100mg |

6-fluoronaphthalen-2-amine |

13916-91-1 | 95+% | 100mg |

$400 | 2025-02-21 | |

| eNovation Chemicals LLC | D751876-100mg |

6-fluoronaphthalen-2-amine |

13916-91-1 | 95+% | 100mg |

$335 | 2024-06-07 |

6-Fluoronaphthalen-2-amine 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

13916-91-1 (6-Fluoronaphthalen-2-amine) 関連製品

- 13720-48-4(4-Fluoronaphthalen-2-amine)

- 438-32-4(4-Fluoronaphthalen-1-amine)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13916-91-1)6-Fluoronaphthalen-2-amine

清らかである:99%

はかる:1g

価格 ($):450.0